6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 215798-02-0
Cat. No.: VC5581638
Molecular Formula: C10H11ClF3NO
Molecular Weight: 253.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215798-02-0 |
|---|---|
| Molecular Formula | C10H11ClF3NO |
| Molecular Weight | 253.65 |
| IUPAC Name | 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-2-1-8-6-14-4-3-7(8)5-9;/h1-2,5,14H,3-4,6H2;1H |
| Standard InChI Key | LBWCHBSGCYRZMK-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C=C(C=C2)OC(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Identifiers
The compound’s systematic IUPAC name is 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride, reflecting its substitution pattern and hydrochloride salt form. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 215798-02-0 |
| Molecular Formula | C₁₀H₁₁ClF₃NO |
| Molecular Weight | 253.65 g/mol (calculated) |
| Synonyms | 6-(Trifluoromethoxy)-THIQ·HCl |
Notably, confusion arises in literature between trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) substituents. For instance, PubChem CID 21712558 describes 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 215798-14-4), which shares a similar backbone but lacks the oxygen atom . This distinction critically impacts molecular weight (-OCF₃: ~253.65 g/mol vs. -CF₃: 237.65 g/mol ) and reactivity.
Structural Features
The molecule comprises a tetrahydroisoquinoline core—a bicyclic system fused from a benzene ring and a saturated piperidine ring—with a trifluoromethoxy group at position 6. The hydrochloride salt enhances solubility in polar solvents, a common modification for bioactive amines. The SMILES notation C1CNCC2=C1C=C(C=C2)OC(F)(F)F.Cl captures this structure, highlighting the -OCF₃ substituent and chloride counterion .
Synthetic Methodologies
General Synthesis Strategies
While explicit protocols for 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride are scarce, analogous tetrahydroisoquinolines are typically synthesized via:
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Bischler-Napieralski cyclization: Cyclodehydration of β-phenylethylamides to form dihydroisoquinolines, followed by reduction.
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Pictet-Spengler reaction: Acid-catalyzed condensation of β-arylethylamines with carbonyl compounds .
Introducing the trifluoromethoxy group likely occurs post-cyclization due to the sensitivity of -OCF₃ to strong acids and bases. Electrophilic aromatic substitution or nucleophilic displacement using trifluoromethoxide salts (e.g., CuOCF₃) could install this moiety .
Challenges in Fluorinated Substituent Incorporation
The trifluoromethoxy group’s electron-withdrawing nature complicates synthesis. For example, tungsten-catalyzed decarboxylative cycloadditions—effective for trifluoromethyl-pyrrolo[2,1-a]isoquinolines —may require modified conditions to accommodate the oxygen atom in -OCF₃. Solvent choice (e.g., MeCN/MeOH mixtures ) and catalysts (e.g., WO₂PC ) could influence yield and regioselectivity.
Molecular Structure and Reactivity
Spectroscopic Characterization
Although experimental spectral data for the trifluoromethoxy variant is unavailable, its trifluoromethyl analog offers insights:
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¹⁹F NMR: A singlet near δ -58 ppm for -CF₃ . For -OCF₃, this signal would shift upfield due to oxygen’s electronegativity.
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¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), piperidine protons (δ 2.5–4.0 ppm), and -OCH₂CF₃ (δ ~4.5 ppm).
Reactivity Profile
The tetrahydroisoquinoline core undergoes reactions typical of secondary amines and aromatic systems:
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N-Alkylation/Acylation: The piperidine nitrogen reacts with alkyl halides or acyl chlorides.
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Electrophilic Aromatic Substitution: The electron-deficient benzene ring (due to -OCF₃) favors meta-directed reactions, though steric hindrance may limit accessibility.
Biological Interactions and Mechanisms
Putative Targets
Tetrahydroisoquinolines are privileged structures in CNS drug discovery, often targeting:
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Monoamine transporters: Serotonin (SERT) and dopamine (DAT) transporters.
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G-protein-coupled receptors (GPCRs): Adrenergic and opioid receptors.
The -OCF₃ group’s lipophilicity and metabolic stability could enhance blood-brain barrier penetration compared to hydroxyl or methoxy analogs .
Structure-Activity Relationships (SAR)
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Substituent Position: 6-Substitution optimizes receptor affinity in many tetrahydroisoquinoline-based drugs.
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Fluorine Effects: -OCF₃ improves resistance to oxidative metabolism, prolonging half-life .
Research and Industrial Applications
Medicinal Chemistry
This compound serves as a building block for:
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Kinase inhibitors: Fluorinated tetrahydroisoquinolines are explored in oncology for ATP-binding site targeting.
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Antidepressants: Analogous structures show norepinephrine reuptake inhibition.
Chemical Biology
As a photoaffinity probe precursor, the -OCF₃ group’s stability under UV light aids in target identification .
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